

Validating the efficacy of Pralsetinib against different RET fusion partners

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Pralsetinib's Potency Across Diverse RET Fusions: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of **Pralsetinib**'s efficacy against various RET fusion partners, supported by experimental data from preclinical and clinical studies. The information is intended to inform research and development efforts in the field of targeted oncology.

Executive Summary

Pralsetinib (GAVRETO®) is a potent and selective oral inhibitor of the RET (Rearranged during Transfection) receptor tyrosine kinase.[1][2] Oncogenic RET fusions are drivers in a subset of non-small cell lung cancers (NSCLC), thyroid cancers, and other solid tumors.[3][4][5] Clinical data, primarily from the pivotal ARROW trial, has demonstrated that **Pralsetinib** induces rapid, robust, and durable anti-tumor responses across a wide range of RET fusion-positive solid tumors, irrespective of the specific fusion partner.[5][6][7]

Comparative Efficacy of Pralsetinib

The efficacy of **Pralsetinib** has been extensively evaluated in the multi-cohort, open-label, phase I/II ARROW study (NCT03037385).[3][8][9] The following tables summarize the key efficacy data in patients with RET fusion-positive tumors.





Table 1: Efficacy of Pralsetinib in RET Fusion-Positive

Non-Small Cell Lung Cancer (NSCLC)

Patient Cohort	Overall Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)
Treatment-Naïve	72% (95% CI: 60-82) [3]	Not Reached[3]	13.0 months[3]
Previously Treated with Platinum-Based Chemotherapy	59% (95% CI: 50-67) [3]	22.3 months[3]	16.5 months[3]
Overall Efficacy Population (N=281)	70.3% (95% CI: 64.3- 75.8)[8]	19.1 months (95% CI: 14.5-27.9)[8]	13.1 months (95% CI: 11.4-16.8)[8]

Table 2: Efficacy of Pralsetinib in Other RET Fusion-

Positive Solid Tumors

Tumor Type	Overall Response Rate (ORR)	Median Duration of Response (DOR)	Median Progression-Free Survival (PFS)
Various Solid Tumors (excluding NSCLC and thyroid cancer)	57% (95% CI: 35-77) [6][7]	12 months[6][7]	7 months[6][7]
Thyroid Cancer	91% (95% CI: 59-100) [4]	Not Reached	Not Reported
Pancreatic Cancer, Cholangiocarcinoma, Sarcoma, Neuroendocrine Tumors, etc.	Responses observed across various tumor types[5][10][11][12]	11.1 months (95% CI: 5.5-25.1)[10][11]	7 months (95% CI: 3.9-12.8)[10][11]

Notably, responses to **Pralsetinib** have been observed regardless of the specific RET fusion partner, with common partners including KIF5B, CCDC6, and NCOA4.[1][4][6][7] Preclinical



studies have shown that **Pralsetinib** potently inhibits various RET fusions with IC50 values in the sub-nanomolar range.[2][13]

Experimental Protocols

The validation of **Pralsetinib**'s efficacy relies on a combination of preclinical and clinical experimental designs.

Preclinical Evaluation

- In Vitro Kinase Assays: Purified wild-type and mutant RET kinase domains, along with
 various RET fusion proteins (e.g., KIF5B-RET, CCDC6-RET), are used to determine the halfmaximal inhibitory concentration (IC50) of **Pralsetinib**. These assays quantify the direct
 inhibitory effect of the drug on the kinase's enzymatic activity. **Pralsetinib** has demonstrated
 IC50 values of less than 0.5 nM for oncogenic RET fusions.[13]
- Cell-Based Proliferation Assays: Cancer cell lines engineered to express specific RET fusions are cultured in the presence of varying concentrations of **Pralsetinib**. The effect on cell viability and proliferation is measured to determine the cellular IC50.
- In Vivo Tumor Models: Xenograft or patient-derived xenograft (PDX) models, where human tumor cells with specific RET fusions are implanted into immunocompromised mice, are utilized.[14][15] These models allow for the in vivo assessment of **Pralsetinib**'s anti-tumor activity, pharmacokinetics, and pharmacodynamics.

Clinical Trial Protocol: The ARROW Study

The ARROW trial (NCT03037385) is a phase 1/2, multi-cohort, open-label study that evaluated the safety and efficacy of **Pralsetinib** in patients with RET-altered solid tumors.[3][8]

- Patient Population: Eligible patients were adults with locally advanced or metastatic solid tumors harboring a RET gene alteration, identified by a validated molecular assay.[3]
 Patients were enrolled into different cohorts based on tumor type and prior treatment history.
- Treatment: Pralsetinib was administered orally at a starting dose of 400 mg once daily.[3]
- Endpoints: The primary endpoints were Overall Response Rate (ORR) and safety.[8][11] Secondary endpoints included Duration of Response (DOR), Progression-Free Survival

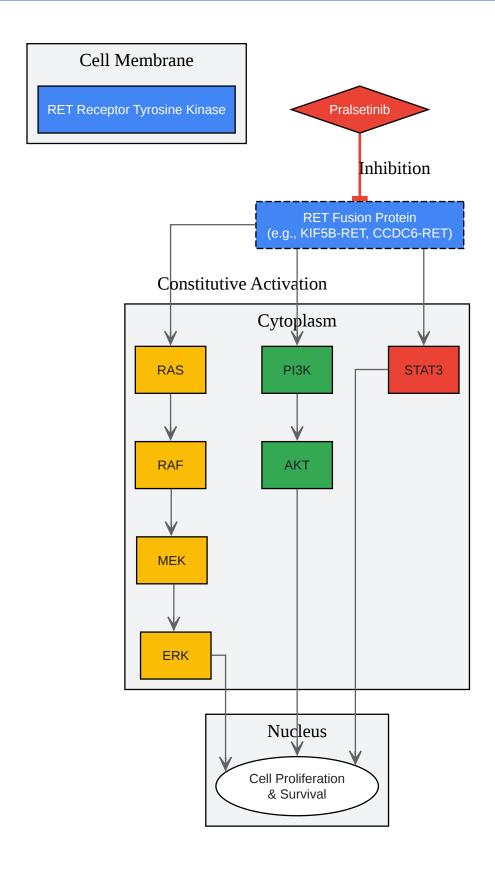


(PFS), and Overall Survival (OS).[8][11] Tumor responses were assessed by blinded independent central review according to RECIST v1.1 criteria.[8]

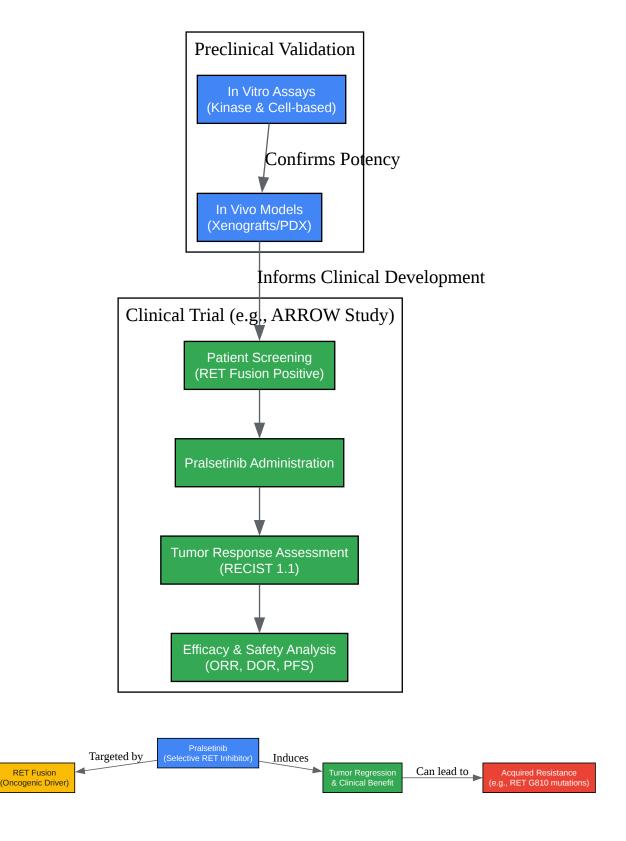
Visualizing the Science

The following diagrams illustrate the key pathways and processes involved in **Pralsetinib**'s mechanism of action and its evaluation.









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